Ethyl 2-cyanopentanoate

Description

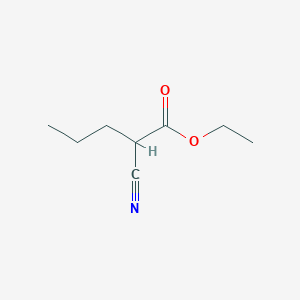

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyanopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-5-7(6-9)8(10)11-4-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVRCZPSHCVRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290370 | |

| Record name | ethyl 2-cyanopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6967-47-1 | |

| Record name | NSC68329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyanopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Cyanopentanoate

Established Synthetic Routes

Traditional methods for the synthesis of Ethyl 2-cyanopentanoate primarily rely on the reactivity of the acidic α-carbon of ethyl cyanoacetate (B8463686). These routes are well-documented and widely employed due to their reliability and straightforward application.

The most common established route for synthesizing this compound is through the alkylation of an ethyl cyanoacetate precursor. This can be achieved via direct alkylation with a propyl halide or through a reductive alkylation process involving an aldehyde.

One well-established industrial method is the reductive alkylation of ethyl cyanoacetate with propionaldehyde (B47417) (also known as propanal). In this process, the two reactants first undergo a Knoevenagel condensation, typically catalyzed by a weak base like piperidine, to form an unsaturated intermediate, ethyl 2-cyano-2-pentenoate. This intermediate is then immediately hydrogenated in situ over a palladium on carbon (Pd/C) catalyst. The entire process is a one-pot reaction that efficiently yields the saturated product, this compound. google.com

A more classical, though related, approach involves the direct alkylation of the ethyl cyanoacetate enolate with a propyl halide, such as n-propyl bromide. In this method, a base is used to deprotonate the α-carbon of ethyl cyanoacetate, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic propyl bromide in a nucleophilic substitution reaction (SN2) to form the C-C bond, yielding this compound. chemprob.org

Table 1: Comparison of Established Alkylation Routes

| Method | Reactants | Catalyst/Base | Key Conditions | Yield |

| Reductive Alkylation | Ethyl cyanoacetate, Propionaldehyde | Piperidine, Palladium on Carbon | Hydrogen atmosphere, Glacial acetic acid solvent | High |

| Direct Alkylation | Ethyl cyanoacetate, n-Propyl bromide | Strong Base (e.g., Sodium ethoxide) | Anhydrous ethanol (B145695) solvent, Reflux | Good to High |

The synthesis of the key starting material, ethyl cyanoacetate, provides fundamental context for the formation of the ester and nitrile functionalities. The ester group is typically formed via Fischer esterification of cyanoacetic acid with ethanol, using a strong acid catalyst like sulfuric acid. wikipedia.org This reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the ethanol molecule and subsequent elimination of water. The nitrile group is often introduced via the Kolbe nitrile synthesis, where an ethyl chloroacetate (B1199739) precursor is treated with sodium cyanide. wikipedia.org This is a classic SN2 reaction where the cyanide ion displaces the chloride.

In the alkylation of ethyl cyanoacetate to form this compound, the mechanism hinges on the acidity of the methylene (B1212753) (CH₂) group flanked by the electron-withdrawing nitrile and ester groups (pKa ≈ 11). A base abstracts a proton from this α-carbon, forming a resonance-stabilized enolate ion. This enolate is the key nucleophile. In direct alkylation, this enolate attacks the partially positive carbon of n-propyl bromide, displacing the bromide ion and forming the new carbon-carbon bond.

In the reductive alkylation pathway, the initial Knoevenagel condensation involves the enolate of ethyl cyanoacetate attacking the carbonyl carbon of propionaldehyde. This is followed by dehydration to yield the α,β-unsaturated ester. The subsequent step is the catalytic hydrogenation of the carbon-carbon double bond, where hydrogen adds across the bond in the presence of the palladium catalyst to yield the final saturated product. google.com

Innovative Approaches in Synthesis

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of chemical manufacturing. These innovations are applicable to the synthesis of this compound, offering advantages over traditional methods.

Modern catalytic strategies aim to reduce waste, use milder reaction conditions, and improve reaction rates and yields.

Phase-Transfer Catalysis (PTC): This technique is highly effective for the alkylation of compounds with active methylene groups, such as ethyl cyanoacetate. phasetransfercatalysis.com In a typical PTC setup for this synthesis, the reaction would involve an aqueous solution of an inexpensive base (like sodium or potassium carbonate) and an organic phase containing ethyl cyanoacetate and n-propyl bromide. sciencemadness.org A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, transports the hydroxide (B78521) or carbonate ion into the organic phase to deprotonate the ethyl cyanoacetate. The resulting enolate then reacts with the propyl bromide. This method avoids the need for strong, anhydrous bases like sodium ethoxide and often leads to cleaner reactions with easier workups and minimized side reactions like ester hydrolysis. phasetransfercatalysis.comphasetransfer.com

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. For the reductive alkylation route, amino acids like L-proline have been shown to be efficient catalysts for the initial Knoevenagel condensation step between ethyl cyanoacetate and aldehydes. researchgate.net These catalysts are environmentally friendly, readily available, and can operate under mild, often solvent-free conditions, aligning with the principles of green chemistry.

Table 2: Overview of Catalytic Strategies

| Strategy | Catalyst Example | Typical Reactants | Key Advantages |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide | Ethyl cyanoacetate, n-Propyl bromide, K₂CO₃(aq) | Use of inexpensive aqueous base, milder conditions, high yields, reduced side reactions. phasetransfercatalysis.comorganic-chemistry.org |

| Organocatalysis | L-Proline | Ethyl cyanoacetate, Propionaldehyde | Environmentally friendly ("green"), cost-effective, mild conditions, often solvent-free. researchgate.net |

The integration of modern technology into synthetic protocols offers further enhancements in efficiency and control.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate organic reactions by efficiently heating the reaction mixture. anton-paar.com For the synthesis of this compound, this technique is particularly applicable to the Knoevenagel condensation step of the reductive alkylation pathway. Reactions that might take hours under conventional heating can often be completed in minutes with microwave assistance, frequently leading to higher yields and cleaner product formation by minimizing byproduct generation. researchgate.netunifap.br

Continuous Flow Chemistry: This technique involves pumping reagents through a network of tubes or microreactors, where they mix and react. youtube.com Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, which is particularly advantageous for reactions involving unstable intermediates, such as the enolates of ethyl cyanoacetate. researchgate.net A multi-step synthesis, such as the Knoevenagel condensation followed by hydrogenation, can be "telescoped" into a continuous sequence without isolating the intermediate. nih.gov This approach enhances safety, improves consistency, and allows for easier scalability from laboratory to industrial production. mdpi.com

Chemical Reactivity and Reaction Mechanisms of Ethyl 2 Cyanopentanoate

Influence of Cyano and Ester Functional Groups on Reactivity

The reactivity of ethyl 2-cyanopentanoate is profoundly influenced by the electron-withdrawing nature of both the cyano (-C≡N) and the ethyl ester (-COOCH₂CH₃) groups. These groups decrease the electron density on the α-carbon, which has several important consequences for the molecule's chemical behavior.

A primary effect is the increased acidity of the hydrogen atom attached to the α-carbon. The electron-withdrawing properties of the adjacent cyano and ester groups stabilize the resulting carbanion (conjugate base) through resonance and inductive effects. This enhanced acidity allows this compound to be readily deprotonated by a suitable base, forming a nucleophilic carbanion. This reactivity is similar to that of malonic esters and is central to its use in various condensation reactions, such as the Knoevenagel condensation. wikipedia.orgwikipedia.org

The functional groups themselves are also sites of reaction:

Ester Group: The ester can undergo hydrolysis under either acidic or basic conditions. Acidic hydrolysis typically yields 2-cyanopentanoic acid, while basic hydrolysis (saponification) produces the corresponding carboxylate salt. It can also react with ammonia (B1221849) in a process called ammonolysis to form 2-cyanopentanoamide. These reactions are classic examples of nucleophilic acyl substitution.

Cyano Group: The nitrile group can be selectively reduced to a primary amine (ethyl 2-aminopentanoate) using strong reducing agents like lithium aluminum hydride (LiAlH₄). It can also participate in cyclization reactions to form heterocyclic compounds. The electron-withdrawing nature of the nitrile also activates the adjacent α-carbon for substitution reactions.

The combination of these features makes this compound a versatile building block in organic synthesis. wikipedia.org

Participation in Nucleophilic and Electrophilic Processes

This compound participates in both nucleophilic and electrophilic reactions, a duality stemming from its specific functional group arrangement.

As a Nucleophile: The most significant nucleophilic character of this compound arises after the deprotonation of its α-carbon. The resulting resonance-stabilized carbanion is a potent nucleophile that can attack a variety of electrophilic centers. This is the basis for its use in carbon-carbon bond-forming reactions. For example, in the Knoevenagel condensation, the carbanion attacks the carbonyl carbon of an aldehyde or ketone. wikipedia.orgtandfonline.com Similarly, it can participate in Michael additions to α,β-unsaturated compounds. wikipedia.org Alkylation of the α-carbon with alkyl halides is another key nucleophilic substitution reaction, often using a base like sodium hydride to generate the nucleophile. chemicalbook.com

As an Electrophile: The molecule also presents multiple electrophilic sites that are susceptible to nucleophilic attack:

Ester Carbonyl Carbon: This carbon is electrophilic and is the site of attack in hydrolysis and ammonolysis reactions, which proceed via nucleophilic acyl substitution.

Nitrile Carbon: The carbon atom of the cyano group is also electrophilic and can be attacked by strong nucleophiles. For instance, its reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion.

The table below summarizes the dual reactivity of this compound in common transformations.

| Reaction Type | Role of this compound | Attacking Species (Example) | Reaction Product (Example) |

| Nucleophilic Acyl Substitution | Electrophile | Hydroxide (B78521) ion (OH⁻) | Sodium 2-cyanopentanoate |

| Nitrile Reduction | Electrophile | Hydride ion (from LiAlH₄) | Ethyl 2-aminopentanoate |

| Alkylation | Nucleophile (as carbanion) | Alkyl halide (e.g., Iodomethane) | Ethyl 2-cyano-2-methylpentanoate |

| Knoevenagel Condensation | Nucleophile (as carbanion) | Aldehyde/Ketone | α,β-Unsaturated cyanoester wikipedia.orgtandfonline.com |

Mechanisms in Controlled Radical Polymerization

While this compound can act as a polymerization initiator, its structural motifs are particularly relevant to understanding the mechanisms of controlled radical polymerization (CRP), especially Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. biosynth.commdpi.com Compounds containing the α-cyano ester or a similar α-cyano carboxylate structure are integral to the design of highly effective RAFT chain transfer agents (CTAs). researchgate.netnih.govgoogle.com

The effectiveness of these compounds in CRP is due to the ability of the cyano group to stabilize an adjacent radical through resonance. This stabilization is a critical factor in mediating the polymerization process, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity. nih.govwikipedia.org

In the context of controlled radical polymerization, initiation is the first step where a reactive radical species is generated to begin the polymerization chain. numberanalytics.com

Conventional Initiation for RAFT: RAFT polymerization is typically initiated by a conventional thermal or photochemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. acs.orgnih.govsigmaaldrich.com The initiator decomposes to produce an initial radical (I•). This radical then reacts with a monomer unit (M) to form a propagating radical (Pₙ•). nih.govnih.gov

Step 1: Initiation I → 2 I• I• + M → P₁•

Role of the Cyano-Stabilizing Group: The crucial step for control in RAFT involves the reaction of this propagating radical with the CTA. Many high-performance CTAs, such as 4-cyanopentanoic acid dithiobenzoate (CPAD), possess a cyano group on the carbon adjacent to the sulfur atom. researchgate.netustc.edu.cn This "R" group in the generic RAFT agent structure (S=C(Z)S-R) is designed to be a good free-radical leaving group. The cyano group effectively stabilizes the expelled radical (R•), which must then be capable of re-initiating a new polymer chain by reacting with a monomer. nih.govsigmaaldrich.com The stability of this cyano-adjacent radical is key to the entire RAFT equilibrium. nih.gov

Atom Transfer Radical Polymerization (ATRP): In ATRP, initiation occurs when a transition metal complex in a lower oxidation state (e.g., Cu(I)) abstracts a halogen atom from an alkyl halide initiator. libretexts.orgresearchgate.net This process generates a carbon-centered radical and the metal complex in a higher oxidation state. libretexts.org While not directly involving this compound as the initiator itself, related α-cyano esters can be functionalized into suitable ATRP initiators.

The table below outlines the initial steps of the RAFT polymerization process.

| Step | Description | Generic Equation |

| 1. Initiation | A standard radical initiator decomposes to form radicals, which react with monomer to create a propagating chain. | I• + M → P₁• |

| 2. RAFT Pre-Equilibrium | The propagating chain radical adds to the RAFT agent, forming a radical intermediate. This intermediate fragments, releasing the R• radical from the RAFT agent. | Pₙ• + S=C(Z)S-R ⇌ Pₙ-S-C•(Z)S-R ⇌ S=C(Z)S-Pₙ + R• |

| 3. Re-initiation | The expelled radical R• reacts with a monomer to start a new propagating chain. | R• + M → P₁• |

The core of the RAFT process is a degenerative chain transfer mechanism that establishes a rapid equilibrium between active (propagating radicals) and dormant (polymeric RAFT agent) species. wikipedia.orgacs.org This equilibrium is what allows for the controlled growth of polymer chains.

The central process is the main RAFT equilibrium, which occurs after the initial pre-equilibrium and re-initiation steps. A propagating polymer radical (Pₙ•) adds to a dormant polymer chain (a polymeric RAFT agent, Pₘ-S-C(=S)Z), forming a RAFT adduct radical. This intermediate radical can then fragment in either direction, either returning to the starting species or, more importantly, transferring the radical to the other polymer chain, releasing a new propagating radical (Pₘ•). wikipedia.orgnih.gov

Main RAFT Equilibrium: Pₙ• + S=C(Z)S-Pₘ ⇌ Pₙ-S-C•(Z)S-Pₘ ⇌ S=C(Z)S-Pₙ + Pₘ•

The rate at which this transfer occurs is critical for maintaining control over the polymerization. The choice of the Z and R groups in the initial RAFT agent (R-S-C(=S)Z) dictates the kinetics of these addition and fragmentation events. sigmaaldrich.comsigmaaldrich.com

The Role of the Cyano-Containing 'R' Group: The R group, analogous to the this compound structure, must be a good homolytic leaving group. The cyano group provides significant stabilization to the radical formed upon fragmentation, facilitating a fast fragmentation rate. nih.gov This ensures that the concentration of propagating radicals remains low, minimizing termination reactions and allowing chains to grow at a uniform rate. researchgate.net

Chain Transfer Coefficient (Cₜᵣ): The effectiveness of a CTA is quantified by its chain transfer coefficient. A high transfer coefficient is necessary for achieving narrow molecular weight distributions. The structure of the R group is a primary determinant of this coefficient; tertiary cyanoalkyl groups are known to be particularly effective for controlling the polymerization of monomers like methacrylates. nih.gov

The dynamic equilibrium ensures that over time, all polymer chains have an equal probability of growing, leading to a product with a predetermined molecular weight and a low polydispersity index (PDI). wikipedia.orgsigmaaldrich.com

Applications of Ethyl 2 Cyanopentanoate in Advanced Organic Synthesis

Utility as a Building Block for Complex Molecular Architectures

Ethyl 2-cyanopentanoate is widely recognized as a fundamental building block in the synthesis of intricate organic molecules. Its bifunctional nature, possessing both an ester and a nitrile group, provides multiple reaction sites. The carbon atom situated between these two electron-withdrawing groups is particularly acidic, facilitating a variety of chemical reactions. This reactivity allows for the construction of complex molecular frameworks through reactions such as alkylation, arylation, and condensation. The ability to participate in these transformations makes it an essential intermediate in the creation of diverse and elaborate chemical structures. researchgate.net The strategic use of this compound enables chemists to assemble complex polymeric architectures, including block copolymers, gradient copolymers, and star polymers. researchgate.net

Synthesis of Diverse Organic Compounds

The reactivity of this compound lends itself to the synthesis of a broad spectrum of organic compounds. Its functional groups can be selectively transformed to yield various derivatives, highlighting its versatility in synthetic chemistry.

Precursor for Nitrile Derivatives

This compound serves as a valuable precursor for the synthesis of various nitrile-containing compounds. biosynth.com The nitrile group can undergo a range of chemical modifications. For instance, it can be hydrolyzed under acidic or basic conditions to form carboxylic acids. Additionally, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride. libretexts.org These transformations open pathways to a wide array of nitrogen-containing organic molecules. The synthesis of nitrile derivatives is a significant area of organic chemistry, with applications in pharmaceuticals and agrochemicals. researchgate.netorganic-chemistry.org

Role in Cycloalkanone Formation

Research has indicated that residues from processes involving this compound can be recycled using trifluoride to produce cycloalkanones. biosynth.com This highlights a sustainable application of the compound's byproducts. The formation of cyclic ketones is a key transformation in organic synthesis, providing access to important structural motifs found in many natural products and biologically active molecules.

Role as a Polymerization Initiator

This compound and its derivatives play a significant role as initiators in various polymerization reactions. biosynth.com These compounds can initiate the formation of polymers with controlled molecular weights and architectures.

Application in Polyester Synthesis

This compound is utilized as a polymerization initiator in the synthesis of polyesters. biosynth.com Polyesters are a major class of polymers with widespread applications. The use of this compound in this context has been noted for its high yield and good reactivity. biosynth.com Enzymatic synthesis has also emerged as a method for producing polyesters, offering an alternative to traditional chemical routes that often require high temperatures. mdpi.com

Integration into Controlled Polymerization Systems

Derivatives of this compound are integral to controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netacs.org For example, 4-cyanopentanoic acid dithiobenzoate (CPADB), a derivative, is used as a chain transfer agent to control the polymerization of various monomers, leading to polymers with well-defined structures and low polydispersity. researchgate.netustc.edu.cnresearchgate.net These controlled polymerization methods are crucial for creating advanced materials with specific properties and complex architectures, such as block copolymers and star polymers. researchgate.netresearchgate.netsigmaaldrich.com The ability to perform these reactions in aqueous media is also an area of active research. cmu.edu

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H13NO2 | biosynth.com |

| Molecular Weight | 155.19 g/mol | biosynth.comnih.gov |

| Boiling Point | 210.5°C | |

| Density | 0.983 g/cm³ | |

| Flash Point | 88°C | |

| CAS Number | 6967-47-1 | biosynth.com |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Cyanopentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within Ethyl 2-cyanopentanoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, recorded in methanol-d4 (B120146) (CD3OD) at 500 MHz, reveals distinct signals corresponding to each unique proton environment in the molecule. nih.gov The analysis shows a triplet at δ 0.92, integrating to three protons, which is characteristic of the terminal methyl group (CH₃) of the propyl side chain. The ethyl ester moiety is identified by a multiplet at δ 1.31-1.37, which includes the triplet for its methyl group, and a multiplet at δ 4.17-4.22 corresponding to the methylene (B1212753) group (OCH₂). The methine proton (CH) at the chiral center alpha to the nitrile and carbonyl groups appears as a triplet at δ 3.33. The methylene protons of the propyl group are represented by multiplets at δ 1.31-1.37 and δ 1.85-1.90. nih.gov

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 0.92 | Triplet (t) | 7.0 | 3H | Propyl-CH₃ |

| 1.31 - 1.37 | Multiplet (m) | - | 5H | Ethyl-CH₃ & Propyl-CH₂ |

| 1.85 - 1.90 | Multiplet (m) | - | 2H | Propyl-CH₂ |

| 3.33 | Triplet (t) | 7.5 | 1H | α-CH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum, acquired at 125 MHz in methanol-d4, complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their chemical nature. nih.gov The spectrum displays eight distinct carbon signals. The ester carbonyl carbon is observed furthest downfield at δ 169.6. The nitrile carbon (C≡N) appears at δ 117.7. The carbon of the ethoxy group attached to the oxygen (OCH₂) is found at δ 61.2, while its terminal methyl carbon is at δ 14.0. The carbons of the propyl chain are located at δ 13.6 (CH₃), δ 20.5 (CH₂), and δ 32.7 (CH₂). The alpha-carbon (α-CH) is assigned to the signal at δ 34.6. nih.gov

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 13.6 | Propyl-CH₃ |

| 14.0 | Ethyl-CH₃ |

| 20.5 | Propyl-CH₂ |

| 32.7 | Propyl-CH₂ |

| 34.6 | α-CH |

| 61.2 | OCH₂ |

| 117.7 | C≡N |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by specific absorption bands that confirm the presence of its key functional moieties. Although the full spectrum data is not detailed here, the expected characteristic peaks can be inferred from its structure and from spectral databases which confirm the availability of FTIR data for this compound. nih.gov

The most indicative absorptions would include:

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2220 cm⁻¹, which is characteristic of a nitrile group.

C=O Stretch: A strong, sharp absorption band is anticipated around 1750-1735 cm⁻¹ due to the stretching vibration of the ester carbonyl group.

C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region are expected, corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and propyl groups.

C-O Stretch: The C-O single bond stretching of the ester group will typically show a strong band in the 1300-1000 cm⁻¹ region.

Mass Spectrometry Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for the analysis of this compound.

GC-MS is effective for volatile and thermally stable compounds. filab.fr In a GC-MS analysis, this compound would first be separated from a mixture based on its boiling point and polarity on a GC column before being ionized and detected by the mass spectrometer. The resulting mass spectrum would show the molecular ion peak (M⁺) and various fragment ions, which would arise from the cleavage of bonds within the molecule, helping to piece together its structure.

LC-MS is particularly useful for less volatile compounds and can provide molecular weight information for different adducts of the target molecule. uni.lu Predicted collision cross section (CCS) values, which are useful in ion mobility-mass spectrometry (a technique often coupled with LC-MS), have been calculated for various adducts of this compound. These predictions can aid in the identification of the compound in complex mixtures.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 156.10192 | 132.4 |

| [M+Na]⁺ | 178.08386 | 140.7 |

| [M-H]⁻ | 154.08736 | 133.2 |

| [M+NH₄]⁺ | 173.12846 | 151.5 |

| [M+K]⁺ | 194.05780 | 140.8 |

| [M+H-H₂O]⁺ | 138.09190 | 121.1 |

| [M+HCOO]⁻ | 200.09284 | 151.2 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Green Chemistry Principles in Ethyl 2 Cyanopentanoate Research

Sustainable Synthesis Methodologies

The development of sustainable synthetic methods for compounds like Ethyl 2-cyanopentanoate focuses on reducing energy consumption, eliminating hazardous solvents, and improving reaction efficiency. Key advancements in this area include the adoption of solvent-free reaction conditions and the use of microwave irradiation to accelerate chemical transformations.

Solvent-free synthesis represents a significant step forward in green chemistry by eliminating the environmental and health risks associated with traditional organic solvents. These reactions, often conducted by grinding solid reactants or melting the reaction mixture, can lead to faster reaction times, higher yields, and simpler product isolation procedures. semanticscholar.org For the synthesis of cyano-esters, moving away from conventional solvents reduces pollution and the costs associated with solvent purchase, purification, and disposal. datapdf.com While the Wittig reaction is a different class of reaction, its successful adaptation to solvent-free conditions demonstrates the potential for greening many classical organic transformations, which can be extended to the synthesis of compounds like this compound.

| Parameter | Conventional Synthesis (with solvent) | Solvent-Free Synthesis (hypothetical) |

| Solvent Usage | Typically involves organic solvents (e.g., Toluene, Ethanol) | None |

| Energy Input | Often requires prolonged heating | May require initial heating to melt reactants |

| Work-up Procedure | Involves solvent extraction and distillation | Simpler, often direct isolation of the product |

| Environmental Impact | Higher, due to solvent waste and VOC emissions | Lower, minimal waste generation |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times and improved product yields. anton-paar.com This technique utilizes the ability of polar molecules in a reaction mixture to absorb microwave energy and convert it into heat, leading to rapid and uniform heating. anton-paar.com This efficient energy transfer can enhance reaction rates, sometimes by several orders of magnitude compared to conventional heating methods. researchgate.net In the synthesis of various esters and heterocyclic compounds, microwave irradiation has been shown to provide cleaner reactions with fewer side products. nih.govnih.gov An efficient synthesis of related oxazoline derivatives has been achieved in good to excellent yields using microwave heating without the need for any catalysts or activators. nih.gov

The table below illustrates a comparative analysis of a hypothetical synthesis of a cyano-ester derivative using conventional heating versus microwave irradiation, highlighting the advantages of the latter.

| Reaction Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Hours (e.g., 4 hours) | Seconds to Minutes (e.g., 10 seconds - 30 minutes) | nih.gov |

| Energy Efficiency | Lower (heats vessel then contents) | Higher (direct molecular heating) | anton-paar.com |

| Product Yield | Moderate to Good | Often significantly higher | researchgate.netnih.gov |

| By-product Formation | Can be significant | Often reduced, leading to cleaner products | researchgate.net |

Maximizing Atom Economy in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwordpress.com The goal is to design synthetic routes where the vast majority of atoms from the reactants become part of the product, thus minimizing waste at the molecular level. wordpress.com Reactions with high atom economy, such as addition and rearrangement reactions, are considered environmentally preferable.

The synthesis of this compound is commonly achieved through the alkylation of Ethyl cyanoacetate (B8463686) with a propyl halide (e.g., 1-bromopropane) in the presence of a base. The atom economy of this substitution reaction can be calculated to assess its efficiency.

Reaction: Ethyl cyanoacetate + 1-Bromopropane + Base → this compound + Salt By-product

To illustrate the concept, let's analyze the atom economy of this key transformation.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| Reactants | ||

| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 |

| 1-Bromopropane | C₃H₇Br | 122.99 |

| Sodium ethoxide (Base) | C₂H₅NaO | 68.05 |

| Total Reactant Mass | 304.15 | |

| Products | ||

| Desired Product | ||

| This compound | C₈H₁₃NO₂ | 155.19 |

| By-products | ||

| Sodium bromide | NaBr | 102.89 |

| Ethanol (B145695) | C₂H₆O | 46.07 |

Calculation of Atom Economy: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Percent Atom Economy = (155.19 / 304.15) x 100 ≈ 51.0%

This calculation reveals that, under these conditions, a significant portion of the reactant mass ends up as by-products, indicating room for improvement in the synthetic route's atom economy. Developing catalytic routes or alternative reaction pathways that avoid stoichiometric reagents can significantly improve this metric. nih.gov

Waste Minimization and Reagent Efficiency

A primary goal of green chemistry is the minimization of waste and the efficient use of reagents. This principle is closely linked to atom economy but also encompasses factors like the use of catalysts, recyclability of reagents, and the reduction of purification steps. Ethyl cyanoacetate is considered a versatile and efficient reagent due to its active methylene (B1212753) group, which readily participates in C-C bond-forming reactions. researchgate.net

Recent research into the synthesis of Ethyl cyanoacetate derivatives has focused on using novel catalysts to improve efficiency and reduce waste. For instance, the use of magnetically separable nano-catalysts in Knoevenagel condensation reactions to produce related compounds offers several advantages:

High Yields: Efficient conversion of reactants to products.

Short Reaction Times: Increased throughput and reduced energy consumption.

Catalyst Reusability: The magnetic nature of the catalyst allows for easy separation and reuse, minimizing catalyst waste. oiccpress.com

Simplicity: Often involves simpler work-up procedures, reducing the need for additional solvents and reagents for purification. oiccpress.com

Novel Analytical Methodologies for Ethyl 2 Cyanopentanoate

Advanced Chromatographic Separations

Chromatographic techniques are paramount for the separation and quantification of ethyl 2-cyanopentanoate from reaction mixtures, impurities, and starting materials. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high resolution and sensitivity for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound. A hypothetical method could be developed based on methodologies used for similar ester compounds. sielc.com A C18 column would be an appropriate stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar organic molecules like this compound.

A mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide efficient elution. sielc.comscielo.br The ratio of acetonitrile to water could be optimized to achieve a suitable retention time and resolution from potential impurities. For instance, a starting point could be a 60:40 (v/v) mixture of acetonitrile and water, with adjustments made based on initial chromatographic runs. Detection is typically achieved using a UV detector, likely at a low wavelength such as 210 nm, as the compound lacks a strong chromophore. scielo.br

Table 1: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Expected Retention Time | 4-6 minutes |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile compounds like this compound. A GC method would involve the injection of the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase.

For this compound, a non-polar or moderately polar capillary column, such as one with a silicone-based stationary phase (e.g., 5% phenyl-methylpolysiloxane), would be suitable. dtic.mil A flame ionization detector (FID) would provide excellent sensitivity for this organic analyte.

Table 2: Hypothetical GC Method Parameters for this compound

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 220 °C, hold for 2 min |

| Injection Mode | Split (e.g., 50:1) |

Spectroscopic Quantification and Purity Assessment

Spectroscopic methods are invaluable for the structural confirmation and purity assessment of this compound.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands. A sharp peak is expected around 2240-2260 cm⁻¹ due to the C≡N (nitrile) stretching vibration. nist.govnist.gov A strong absorption band between 1735-1750 cm⁻¹ would correspond to the C=O (ester) stretching vibration. docbrown.info Additionally, C-O stretching vibrations would be observed in the 1100-1300 cm⁻¹ region. docbrown.info The absence of a broad O-H band around 3200-3600 cm⁻¹ would indicate the absence of alcohol or carboxylic acid impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum would provide a clear fingerprint of the molecule. The ethyl group would show a triplet at approximately 1.3 ppm (CH₃) and a quartet at around 4.2 ppm (CH₂). quora.com The protons of the pentanoate chain would exhibit signals in the upfield region, with their splitting patterns and chemical shifts dependent on their position relative to the cyano and ester groups.

¹³C NMR : The carbon NMR spectrum would show distinct signals for each carbon atom. The nitrile carbon would appear around 115-120 ppm, while the carbonyl carbon of the ester would be found further downfield, typically in the range of 160-170 ppm.

UV-Visible (UV-Vis) Spectroscopy : this compound does not possess a conjugated system of double bonds, so it is not expected to have strong absorbance in the UV-Vis region. A weak n→π* transition from the carbonyl group might be observed in the UV region, likely below 220 nm. masterorganicchemistry.com This makes UV-Vis spectroscopy less suitable for quantification compared to HPLC or GC, but it can be used for purity checks if an impurity has a strong UV absorbance.

Development and Validation of Research Analytical Protocols

The development and validation of an analytical method are critical to ensure that it is suitable for its intended purpose. The process follows guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1). altabrisagroup.comgmp-compliance.orgslideshare.netloesungsfabrik.deich.org For a quantitative method for this compound, such as the HPLC method described above, the following validation parameters would be assessed:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by injecting a blank, a placebo (if in a formulation), the analyte standard, and a sample mixture to show no interference at the retention time of this compound. youtube.com

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. youtube.com This is determined by analyzing a series of dilutions of a standard solution. The results are plotted as peak area versus concentration, and a linear regression is performed.

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com

Accuracy : The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time.

Intermediate Precision : Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. scielo.br This provides an indication of its reliability during normal usage. For the HPLC method, this could involve varying the mobile phase composition, pH, flow rate, and column temperature.

Table 3: Hypothetical Validation Data for the HPLC Method of this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range | e.g., 10-150 µg/mL | 10-150 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (% RSD) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| LOD | - | 0.5 µg/mL |

| LOQ | - | 1.5 µg/mL |

| Robustness | % RSD ≤ 2.0% for all variations | All variations resulted in % RSD < 2.0% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.